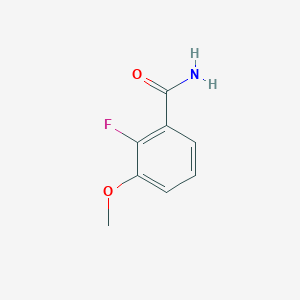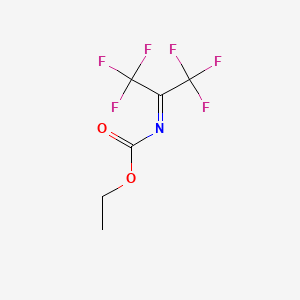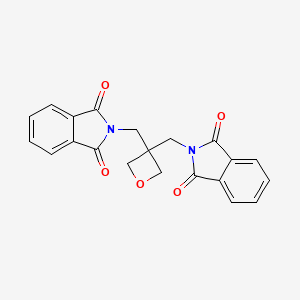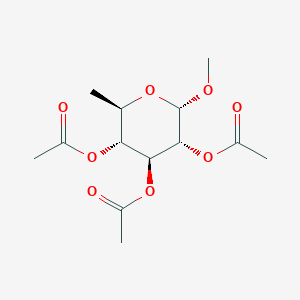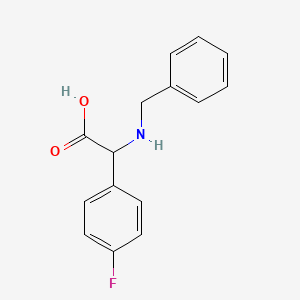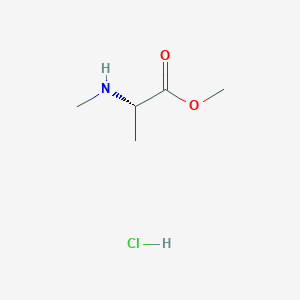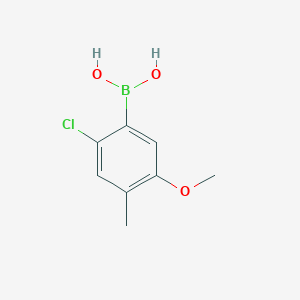
2-Chloro-5-methoxy-4-methylbenzeneboronic acid
Overview
Description
2-Chloro-5-methoxy-4-methylbenzeneboronic acid is a chemical compound with the empirical formula C8H10BClO3 . It has a molecular weight of 200.43 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxy-4-methylbenzeneboronic acid consists of a benzene ring substituted with a chloro group, a methoxy group, a methyl group, and a boronic acid group . The InChI code for the compound is 1S/C8H10BClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 200.43 and an empirical formula of C8H10BClO3 .Scientific Research Applications
Synthesis and Spectral Studies : 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is used in the synthesis of various compounds. For instance, it's involved in the preparation of unsaturated sulphones, demonstrating its utility in organic synthesis and the development of new chemical entities (Reddy, Sankaraiah, & Balaji, 1983).
Electrochemical Studies : This compound plays a role in electrochemical studies, such as the investigation of the reduction of methyl triclosan, an environmental pollutant. The research helps in understanding the electrochemical behavior of various chloro- and methoxy-substituted compounds (Peverly et al., 2014).
Preparative and Spectroscopic Study : In the field of fluorophore development, 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is used to synthesize analogues of Zinquin-related fluorophores. These are significant for their application in detecting Zn(II) ions, demonstrating the compound's relevance in analytical chemistry and bioimaging (Kimber et al., 2003).
Catalytic Reduction Studies : It is also used in the study of the catalytic reduction of nitroarenes. This indicates its role in the development of new catalytic processes, particularly in the reduction of nitro compounds to amino compounds, which is crucial in chemical synthesis (Watanabe et al., 1984).
Organic Reactions and Synthesis : The compound is involved in various organic reactions, like the reaction of methylsulfinyl carbanion with substituted phthalic esters, indicating its utility in the synthesis of complex organic molecules (Otsuji, Yabune, & Imoto, 1969).
properties
IUPAC Name |
(2-chloro-5-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKFHANCRFZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-4-methylbenzeneboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)
